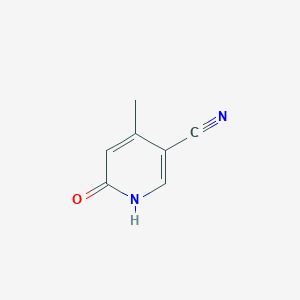

6-Hydroxy-4-methylnicotinonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

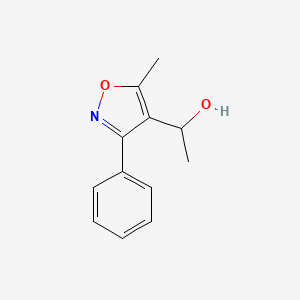

6-Hydroxy-4-methylnicotinonitrile is a chemical compound with the molecular formula C7H6N2O and a molecular weight of 134.14 . It is a white solid in its physical form . This compound exhibits immense potential for scientific research, with diverse applications including drug synthesis, organic reactions, and material science.

Molecular Structure Analysis

The IUPAC name for this compound is 4-methyl-6-oxo-1,6-dihydro-3-pyridinecarbonitrile . The InChI code for this compound is 1S/C7H6N2O/c1-5-2-7(10)9-4-6(5)3-8/h2,4H,1H3,(H,9,10) .Physical And Chemical Properties Analysis

This compound is a white solid . It has a molecular weight of 134.14 .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

6-Hydroxy-4-methylnicotinonitrile and its derivatives play a significant role in the field of organic synthesis and structural chemistry. For instance, new compounds such as 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol have been synthesized from derivatives of 4-methylnicotinonitrile, showing potential as chemical intermediates. These compounds exhibit unique structural characteristics, with studies detailing their X-ray diffraction patterns to understand their molecular configurations (Wu et al., 2012).

Biological Applications

In biological research, derivatives of this compound are explored for various applications. For example, enzymes from young castorbean seedlings have been found to catalyze the oxidation of related compounds to form pyridones, suggesting implications for alkaloid biosynthesis (Robinson, 1965). Furthermore, certain bacterial strains have been isolated for their ability to degrade 6-methylnicotinic acid, highlighting the compound's role in microbial metabolic pathways (Tinschert et al., 1997).

Industrial Applications

In the industrial sector, derivatives of this compound are utilized in various processes. For example, 6-Hydroxynicotinic acid, derived from regiospecific hydroxylation of nicotinic acid, serves as a versatile building block in chemical production, integrating into the main product streams of some chemical companies (Kulla, 1991).

Chemical Complex Formation and Properties

The ability of this compound derivatives to form complexes with metals is of interest in chemical research. Transition metal complexes of 2-Hydroxy-6-methylnicotinic acid, for example, have been studied for their spectroscopic and antibacterial properties, showcasing the potential of these compounds in developing new materials with specific properties (Verma & Bhojak, 2018).

Safety and Hazards

Mecanismo De Acción

Target of Action

6-Hydroxy-4-methylnicotinonitrile is a derivative of nicotine, a major N-heterocyclic aromatic alkaloid produced in tobacco plants It’s known that nicotine and its derivatives generally target the cholinergic system in the brain .

Mode of Action

It’s known that nicotine and its derivatives interact with the cholinergic system in the brain, affecting memory and oxidative stress

Biochemical Pathways

Nicotine degradation in bacteria occurs through three known pathways: the pyridine pathway, the pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (VPP pathway) . In the hybrid pathway, nicotine is catabolized into fumaric acid via 10 steps, which then enters the TCA cycle . It’s plausible that this compound, as a nicotine derivative, might be involved in similar biochemical pathways.

Pharmacokinetics

It’s known that nicotine is easily soluble in water, which could potentially influence the bioavailability of its derivatives .

Result of Action

It’s known that nicotine and its derivatives can have complex physiological effects, including impacts on memory, oxidative stress, and the activity of the cholinergic system in the brain .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, nicotine is known to be stable in an inert atmosphere and at low temperatures . Similar environmental conditions might also apply to this compound.

Análisis Bioquímico

Biochemical Properties

6-Hydroxy-4-methylnicotinonitrile is involved in biochemical reactions, particularly in the metabolism of nicotine . It is produced by the hydroxylation of nicotine, a process catalyzed by nicotine dehydrogenase

Cellular Effects

It has been suggested that it may have an impact on memory, oxidative stress, and the activity of the cholinergic system in the brain

Molecular Mechanism

It is known to be involved in the metabolic pathway of nicotine degradation

Metabolic Pathways

This compound is involved in the metabolic pathway of nicotine degradation . It is produced by the hydroxylation of nicotine, a process catalyzed by nicotine dehydrogenase

Propiedades

IUPAC Name |

4-methyl-6-oxo-1H-pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c1-5-2-7(10)9-4-6(5)3-8/h2,4H,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBRZCKJEHNZIPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC=C1C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methoxyphenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2919612.png)

![2-(4-Butoxyphenyl)-4-{[3-(trifluoromethyl)benzyl]thio}pyrazolo[1,5-a]pyrazine](/img/structure/B2919614.png)

![2-[6-(4-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2919615.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2919618.png)

![4-chloro-N-[1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinyl]benzenecarboxamide](/img/structure/B2919621.png)

![(Z)-methyl 2-(5,7-dimethyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2919627.png)

![2-methyl-N-[2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]propanamide](/img/structure/B2919629.png)

![Ethyl 4-[4-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2919635.png)